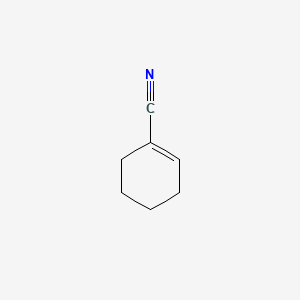

Cyclohexene-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMWGXABXQTZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015401 | |

| Record name | 1-Cyclohexenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-63-6, 27456-25-3 | |

| Record name | 1-Cyclohexene-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027456253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1855-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexenecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2E8HV5A42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexene-1-carbonitrile: Synthesis, Properties, and Applications in Research and Development

This guide provides a comprehensive technical overview of cyclohexene-1-carbonitrile (CAS No. 1855-63-6), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in organic synthesis and drug development. This document details its chemical and physical properties, a validated synthesis protocol, its reactivity profile, and its applications as a key intermediate in the construction of complex molecular architectures.

Core Compound Identification and Properties

This compound, also known as 1-cyanocyclohexene, is a cyclic α,β-unsaturated nitrile. It is important to distinguish it from its isomer, 3-cyclohexene-1-carbonitrile (CAS No. 100-45-8), as their reactivity and synthetic applications differ.[1][2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1855-63-6 | |

| Molecular Formula | C₇H₉N | |

| Molecular Weight | 107.15 g/mol | |

| Boiling Point | 85-88 °C at 17 mmHg | |

| Density | 0.946 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.482 | |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves a two-step process starting from cyclohexanone: formation of the cyanohydrin followed by dehydration.[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Cyclohexanone Cyanohydrin

This procedure should be performed in a well-ventilated fume hood due to the use of cyanide.

-

In a flask equipped with a stirrer and a dropping funnel, a solution of sodium cyanide in water is prepared.

-

The flask is cooled in an ice bath.

-

Cyclohexanone is added to the cyanide solution.

-

A strong acid (e.g., HCl) is added dropwise to the stirred mixture to generate HCN in situ. The temperature should be maintained below 10 °C.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin.

Step 2: Dehydration to this compound

-

The crude cyclohexanone cyanohydrin is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or concentrated phosphoric acid (H₃PO₄).

-

The mixture is heated under vacuum.

-

The product, this compound, is distilled directly from the reaction mixture.

-

The collected distillate is then purified by fractional distillation under reduced pressure.

Reactivity and Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic nitrile group and an electrophilic double bond conjugated to it, makes it a versatile intermediate in organic synthesis.[4][5]

Reactions of the α,β-Unsaturated Nitrile System

The conjugated system in this compound allows for a variety of addition reactions.

-

Michael Addition: As an α,β-unsaturated nitrile, it can undergo Michael addition with various nucleophiles, such as amines, thiols, and carbanions. This reaction is crucial for the formation of substituted cyclohexanecarbonitriles.[4][5]

-

Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic nitrile-containing compounds.

-

Reduction: The double bond can be selectively hydrogenated to yield cyclohexanecarbonitrile. The nitrile group can also be reduced to a primary amine using strong reducing agents like LiAlH₄.

Independent Reactions of the Functional Groups

The alkene and nitrile moieties can also react independently.

-

Alkene Functionalization: The double bond can undergo various electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation.

-

Nitrile Transformations: The nitrile group can be hydrolyzed to a carboxylic acid (cyclohexene-1-carboxylic acid) or an amide.[6] It can also react with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Key Transformations Workflow

Caption: Key chemical transformations of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] The cyclohexene scaffold is a common motif in many natural products and synthetic drugs. The ability to functionalize both the double bond and the nitrile group allows for the creation of diverse molecular libraries for drug discovery screening.

While specific examples of its direct incorporation into marketed drugs are often proprietary, the chemical literature demonstrates its utility in synthesizing research compounds and pharmaceutical intermediates. For instance, cyclohexane derivatives are being investigated as potential therapeutic agents for non-small cell lung cancer.[2]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following spectroscopic data are characteristic of the compound.

Spectroscopic Data Summary

| Technique | Key Features and Assignments |

| ¹H NMR (CDCl₃) | Signals for the vinylic proton, and allylic and aliphatic protons of the cyclohexene ring. |

| ¹³C NMR (CDCl₃) | Resonances for the nitrile carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring. |

| IR (neat) | A strong absorption band for the C≡N stretch (around 2220 cm⁻¹) and a medium band for the C=C stretch (around 1640 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to its molecular weight (107.15 m/z). |

Experimental Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer.

-

IR Spectroscopy: A drop of the neat liquid is placed between two KBr plates and analyzed using an FTIR spectrometer.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and ionized by electron impact (EI).

Safety and Handling

This compound is harmful if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] All work should be conducted in a well-ventilated chemical fume hood.

References

- Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition.

- PubChem. (n.d.). Cyclohexenecarbonitrile.

- SCIRP. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.

- Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds.

- PrepChem. (n.d.). Synthesis of Production of Cyclohexanone Cyanohydrin.

- Organic Syntheses. (n.d.). Benzophenone Cyanohydrin.

- SpectraBase. (n.d.). Cyclohex-2-ene-1-carbonitrile.

- Organic Syntheses. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE.

- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.

- NIST. (n.d.). Cyclohexanecarbonitrile.

- PubChem. (n.d.). 1-Cyclohexene-1-acetonitrile.

- PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene.

- Chegg. (2023). Solved Label the 1H and 13 C NMR spectra of cyclohexene Use.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Google Patents. (n.d.). EP0142322B1 - Cyclohexane derivatives.

- PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.

- Pharmaffiliates. (n.d.). CAS No : 1855-63-6 | Product Name : this compound.

Sources

- 1. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-Cyanocyclohexene

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 1-cyanocyclohexene, a valuable intermediate in the pharmaceutical, agrochemical, and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. Two primary synthetic strategies are discussed in detail: the dehydration of cyclohexanone cyanohydrin and the Diels-Alder cycloaddition of 1,3-butadiene with acrylonitrile, followed by isomerization. For each method, this guide elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and discusses potential side reactions and purification strategies. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction

1-Cyanocyclohexene is a versatile cyclic nitrile that serves as a key building block in the synthesis of a wide array of more complex organic molecules. Its utility stems from the presence of two reactive functional groups: a carbon-carbon double bond and a nitrile group. These moieties allow for a diverse range of chemical transformations, including reduction, nucleophilic addition, and cycloaddition reactions. Consequently, 1-cyanocyclohexene is a valuable precursor in the development of pharmaceuticals, agrochemicals, fragrances, dyes, and other specialty chemicals.[1] The strategic importance of this intermediate necessitates robust and efficient synthetic methodologies for its preparation. This guide provides an in-depth exploration of the most reliable and commonly employed synthetic pathways.

I. Synthesis via Dehydration of Cyclohexanone Cyanohydrin

The most direct and widely utilized laboratory-scale synthesis of 1-cyanocyclohexene begins with the readily available starting material, cyclohexanone. This two-step process involves the formation of a cyanohydrin intermediate, followed by its dehydration to yield the desired α,β-unsaturated nitrile.

A. Step 1: Formation of Cyclohexanone Cyanohydrin

The initial step is the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN, KCN).[2] The use of HCN in situ, generated by the addition of a strong acid to a cyanide salt, is a common practice to mitigate the hazards associated with handling highly toxic HCN gas.[2]

Mechanism of Cyanohydrin Formation:

The reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated by a proton source, typically HCN or water, to yield the cyanohydrin and regenerate the cyanide catalyst.

Caption: Mechanism of Cyclohexanone Cyanohydrin Formation.

Experimental Protocol: Synthesis of Cyclohexanone Cyanohydrin

-

Materials:

-

Cyclohexanone

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Cyclohexanone is added to the cyanide solution.

-

Concentrated sulfuric acid is added dropwise from the addition funnel with vigorous stirring, maintaining the temperature below 10 °C. The in-situ generation of HCN requires extreme caution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin, which can often be used in the next step without further purification.

-

B. Step 2: Dehydration of Cyclohexanone Cyanohydrin

The second step involves the elimination of water from the cyanohydrin to form the carbon-carbon double bond of 1-cyanocyclohexene. This dehydration is typically acid-catalyzed, and various dehydrating agents can be employed, with phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in the presence of a base like pyridine being common choices.

Mechanism of Dehydration (Acid-Catalyzed):

Under acidic conditions, the hydroxyl group of the cyanohydrin is protonated to form a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate. A base (e.g., the conjugate base of the acid or a solvent molecule) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

Caption: Diels-Alder Reaction of 1,3-Butadiene and Acrylonitrile.

Experimental Protocol: Diels-Alder Reaction

-

Materials:

-

1,3-Butadiene

-

Acrylonitrile

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent)

-

-

Procedure:

-

A high-pressure autoclave is charged with acrylonitrile, toluene, and a catalytic amount of hydroquinone.

-

The autoclave is sealed, and liquefied 1,3-butadiene is introduced.

-

The reaction mixture is heated to 150-200 °C for several hours. The pressure will increase due to the vapor pressure of the reactants and solvent.

-

After the reaction period, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.

-

The reaction mixture is transferred to a distillation apparatus, and the unreacted starting materials and solvent are removed by distillation.

-

The remaining crude 4-cyanocyclohexene is then purified by vacuum distillation.

-

B. Step 2: Isomerization of 4-Cyanocyclohexene to 1-Cyanocyclohexene

The thermodynamically less stable 4-cyanocyclohexene, obtained from the Diels-Alder reaction, can be isomerized to the more stable, conjugated 1-cyanocyclohexene. This isomerization is typically achieved under basic conditions. The driving force for this reaction is the formation of a conjugated system where the double bond is in conjugation with the nitrile group.

Mechanism of Base-Catalyzed Isomerization:

A base abstracts a proton from the carbon atom adjacent to the nitrile group, forming a resonance-stabilized carbanion (an enolate-like intermediate). Reprotonation of this intermediate can occur at the other end of the conjugated system, leading to the formation of the more stable 1-cyanocyclohexene. [3]

Caption: Base-Catalyzed Isomerization of 4-Cyanocyclohexene.

Experimental Protocol: Isomerization

-

Materials:

-

4-Cyanocyclohexene

-

Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK)

-

Ethanol or tert-butanol (solvent)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

A solution of 4-cyanocyclohexene in a suitable alcohol solvent (e.g., ethanol) is prepared in a round-bottom flask.

-

A catalytic amount of a strong base, such as sodium ethoxide, is added to the solution.

-

The reaction mixture is heated to reflux for several hours, and the progress of the isomerization is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the isomerization is complete, the reaction mixture is cooled to room temperature and neutralized with dilute hydrochloric acid.

-

The mixture is then extracted with diethyl ether.

-

The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The resulting crude 1-cyanocyclohexene is purified by vacuum distillation.

-

III. Comparison of Synthetic Routes

| Feature | Dehydration of Cyclohexanone Cyanohydrin | Diels-Alder Reaction & Isomerization |

| Starting Materials | Cyclohexanone, Cyanide Source | 1,3-Butadiene, Acrylonitrile |

| Number of Steps | 2 | 2 |

| Reaction Conditions | Moderate temperatures, atmospheric pressure | High temperatures, high pressure (for Diels-Alder) |

| Key Intermediates | Cyclohexanone cyanohydrin | 4-Cyanocyclohexene |

| Potential Side Reactions | Incomplete dehydration, polymerization | Polymerization of reactants, formation of other adducts |

| Overall Yield | Generally moderate to good | Can be high, but requires optimization |

| Scalability | Well-suited for laboratory scale | More amenable to industrial scale |

| Safety Considerations | Use of highly toxic cyanide | Handling of gaseous and flammable reactants under pressure |

IV. Characterization of 1-Cyanocyclohexene

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1-cyanocyclohexene is expected to show signals for the vinylic proton, as well as the allylic and aliphatic protons of the cyclohexene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ring. The nitrile carbon typically appears in the range of 115-125 ppm. The alkene carbons (sp²) are expected in the range of ~125–135 ppm. [4][5]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the region of 2215-2230 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-cyanocyclohexene (107.15 g/mol ).

V. Purification

The primary method for purifying 1-cyanocyclohexene is vacuum distillation . [6][7][8]Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition at elevated temperatures.

General Procedure for Vacuum Distillation:

-

The crude 1-cyanocyclohexene is placed in a round-bottom flask suitable for distillation.

-

A short-path distillation apparatus or a fractional distillation column can be used, depending on the purity of the crude product.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.

-

The flask is heated gently in an oil bath.

-

The fraction that distills at the expected boiling point for the given pressure is collected as the purified 1-cyanocyclohexene.

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of 1-cyanocyclohexene. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the available equipment. The dehydration of cyclohexanone cyanohydrin is a versatile and common laboratory-scale method, while the Diels-Alder approach is particularly well-suited for larger-scale industrial production. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

- LookChem. (n.d.). Cas 100-45-8, 4-CYANO-1-CYCLOHEXENE.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C.

- Sciencemadness.org. (2006, January 26). synthesis of 1-cyanocyclohexene.

- Gassman, P. G., & Talley, J. J. (n.d.). Organic Syntheses Procedure.

- Chemistry LibreTexts. (2021, December 27). 16.3: The Diels-Alder Cycloaddition Reaction.

- Google Patents. (n.d.). JPH05163226A - Production of 4-cyanocyclohexene.

- Google Patents. (n.d.). CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin.

- ResearchGate. (2025, April 24). Laboratory Rotational Spectra of Cyanocyclohexane and Its Siblings (1- and 4-Cyanocyclohexene) Using a Compact CP-FTMW Spectrometer for Interstellar Detection.

- Google Patents. (n.d.). US4433194A - Purification of cyclohexane.

- LookChem. (n.d.). Cas 100-45-8, 4-CYANO-1-CYCLOHEXENE.

- Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-.

- Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing.

- National Center for Biotechnology Information. (n.d.). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes.

- National Institute of Standards and Technology. (n.d.). 4-Cyanocyclohexene.

- Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- RSC Publishing. (n.d.). The base-catalyzed isomerization of α-cyano-cis-stilbenes.

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin - Google Patents [patents.google.com]

- 3. The base-catalyzed isomerization of α-cyano-cis-stilbenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Cyanocyclohexene [webbook.nist.gov]

- 6. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

The Thermodynamic Landscape of Cyclohexene-1-carbonitrile: A Technical Guide for Researchers

Abstract

Cyclohexene-1-carbonitrile, a key building block in organic synthesis and pharmaceutical development, possesses a thermodynamic stability profile governed by the intricate interplay of electronic and structural factors. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, with a particular focus on the stabilizing influence of conjugation. We will explore the theoretical underpinnings of its stability, present available experimental thermochemical data, and detail the computational and experimental methodologies used to assess these properties. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and related unsaturated nitrile scaffolds in their work.

Introduction: The Significance of this compound in Modern Chemistry

This compound, also known as 1-cyanocyclohexene, is a versatile bifunctional molecule that features a reactive double bond within a cyclohexene ring and a polar cyano group.[1] This unique structural arrangement makes it a valuable synthon for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] The cyclohexene scaffold is a prevalent motif in numerous natural products and synthetic drugs, and the ability to functionalize both the alkene and nitrile moieties provides a rich platform for chemical diversification.[1][2]

The thermodynamic stability of this compound is a critical parameter that influences its reactivity, storage, and the equilibrium position of isomerization reactions. A thorough understanding of its stability is paramount for optimizing synthetic routes and predicting the behavior of this important intermediate in complex reaction cascades.

The Decisive Role of Conjugation in Thermodynamic Stability

The cornerstone of this compound's thermodynamic stability lies in its nature as an α,β-unsaturated nitrile.[3] The conjugation between the p-orbitals of the carbon-carbon double bond and the carbon-nitrogen triple bond of the nitrile group allows for the delocalization of π-electrons across this four-atom system.[3] This electron delocalization results in a lower overall energy state for the molecule, thereby increasing its thermodynamic stability compared to its non-conjugated isomers.[3]

This enhanced stability has profound implications for its chemical behavior. The delocalization of electron density also influences the molecule's reactivity, making it susceptible to nucleophilic attack at the β-carbon (Michael addition), a reaction of immense synthetic utility.[3]

Isomeric Landscape: A Stability Comparison

This compound can exist in several isomeric forms, with the position of the double bond relative to the nitrile group being the key differentiator. The two most pertinent isomers for this discussion are:

-

This compound (1-Cyanocyclohexene): The thermodynamically more stable, conjugated isomer.

-

3-Cyclohexene-1-carbonitrile (4-Cyanocyclohexene): A non-conjugated, and therefore less stable, isomer.[3]

The interconversion between these isomers can be achieved under certain reaction conditions, and the equilibrium will invariably favor the more stable conjugated isomer.

Quantitative Thermodynamic Data for this compound

Precise thermodynamic data provides the quantitative foundation for understanding the stability of a molecule. For this compound (CAS No. 1855-63-6), the following experimental thermochemical data is available from the NIST Chemistry WebBook:

| Thermodynamic Parameter | Value | Method | Reference |

| Enthalpy of Formation (Liquid, 298.15 K) | 47.99 kJ/mol | Combustion Calorimetry | Prochazka, Krestanova, et al., 1970[4] |

| Enthalpy of Combustion (Liquid, 298.15 K) | -4088.9 ± 2.8 kJ/mol | Combustion Calorimetry | Prochazka, Krestanova, et al., 1970[4] |

Note: A lower enthalpy of formation generally indicates greater thermodynamic stability.

Methodologies for Assessing Thermodynamic Stability

The determination of thermodynamic stability relies on a combination of experimental and computational techniques. These methods provide the data necessary to quantify the energetic landscape of a molecule and its isomers.

Experimental Approaches: The Power of Calorimetry

Combustion Calorimetry: This is a fundamental experimental technique for determining the enthalpy of combustion of a substance.[5] By precisely measuring the heat released during the complete combustion of a compound in a bomb calorimeter, the standard enthalpy of formation can be calculated using Hess's Law. This value is a direct measure of the compound's thermodynamic stability.

Experimental Protocol: Bomb Calorimetry for Determining Enthalpy of Combustion

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

-

Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.

-

Calculation: The heat of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. From this, the standard enthalpy of formation can be derived.

Computational Chemistry: A Window into Molecular Energetics

In the absence of experimental data, and to gain deeper insight into the electronic factors governing stability, computational chemistry provides a powerful toolkit.

Density Functional Theory (DFT): DFT methods are a mainstay of modern computational chemistry for calculating the electronic structure and energies of molecules.[6] By solving the Kohn-Sham equations, DFT can provide accurate predictions of molecular geometries, vibrational frequencies, and, crucially for this discussion, the total electronic energy.

Workflow for Computational Analysis of Isomer Stability

Caption: A generalized workflow for determining the relative thermodynamic stability of isomers using computational chemistry methods.

By performing these calculations for each isomer, a direct comparison of their calculated enthalpies and Gibbs free energies of formation can be made, allowing for a quantitative assessment of their relative stabilities. Such studies consistently show that α,β-unsaturated nitriles are thermodynamically favored over their non-conjugated counterparts.[3]

Implications for Drug Development and Synthesis

The thermodynamic stability of this compound and its derivatives has significant practical implications:

-

Reaction Control: In synthetic sequences, understanding the relative stabilities of isomers is crucial for designing reactions that selectively yield the desired product. For instance, reactions that could potentially lead to a mixture of conjugated and non-conjugated isomers can be driven towards the thermodynamically favored conjugated product through the choice of reagents and reaction conditions (e.g., temperature, catalysts).

-

Purification and Isolation: The difference in stability can sometimes be exploited in purification processes.

-

Drug Design: The rigidity and electronic properties conferred by the conjugated system can influence the binding of a molecule to its biological target. Medicinal chemists often leverage the defined stereochemistry and electronic nature of such scaffolds in the design of novel therapeutic agents. The stability of the molecule is also a key factor in its shelf-life and metabolic profile.

Conclusion

The thermodynamic stability of this compound is fundamentally dictated by the presence of conjugation between its carbon-carbon double bond and the nitrile group. This electronic delocalization results in a significantly more stable molecule compared to its non-conjugated isomers. This stability is quantitatively supported by experimental thermochemical data for the enthalpy of formation and combustion. For a deeper and more comparative understanding, particularly when experimental data is scarce, computational methods like Density Functional Theory offer a robust and reliable approach. For researchers in organic synthesis and drug development, a firm grasp of the thermodynamic principles governing the stability of this compound is essential for the rational design of synthetic strategies and the development of novel molecular entities.

References

- Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition.

- Fleming, F. F., & Shook, B. C. (2002). Unsaturated nitriles: stereoselective MgO eliminations. The Journal of organic chemistry, 67(11), 3668–3672. [Link]

- PubChem. (n.d.). Cyclohexenecarbonitrile.

- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.

- NIST. (n.d.). 4-Cyanocyclohexene. In NIST Chemistry WebBook.

- Prochazka, M., Krestanova, V., Konicek, J., & Smisek, M. (1970). Thermochemistry of nitriles. II. Alicyclic nitriles.

- NIST. (n.d.). cyclohexenecarbonitrile. In NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.

- Aaltodoc. (n.d.). APPLIED CHEMISTRY Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes.

- PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile.

- Pharmaffiliates. (n.d.). CAS No : 1855-63-6 | Product Name : this compound.

- NIST. (n.d.). Cyclohexanecarbonitrile. In NIST Chemistry WebBook.

- S3waas. (2025). Syllabus for Chemistry (SCQP08).

- NIST. (n.d.). 2-Cyclohexene-1-carbonitrile. In NIST Chemistry WebBook.

- NIST. (n.d.). 4-Methyl-3-cyclohexene-1-carbonitrile. In NIST Chemistry WebBook.

- NIST. (n.d.). 1-Cyclohexene-1-acetonitrile. In NIST Chemistry WebBook.

- NIST. (n.d.). Cyclohexene. In NIST Chemistry WebBook.

- OCLUE. (n.d.). Chapter 8: Conjugated compounds and aromaticity.

- PubMed Central (PMC). (n.d.). The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation.

- JEE (Advanced) 2026 Syllabus. (n.d.).

Sources

- 1. 4-Methyl-3-cyclohexene-1-carbonitrile [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Cyanocyclohexene [webbook.nist.gov]

- 4. cyclohexenecarbonitrile [webbook.nist.gov]

- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 6. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Bifunctional Synthon: A Technical Guide to the Discovery and Synthetic Utility of Cyclohexene-1-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexene-1-carbonitrile, a seemingly simple bifunctional molecule, exists as two primary regioisomers: 1-cyclohexene-1-carbonitrile and 3-cyclohexene-1-carbonitrile. Each possesses a unique electronic and steric profile, dictating its reactivity and subsequent applications in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the historical discovery, seminal synthetic routes, comparative chemical properties, and the significant, albeit nuanced, role of these isomers as versatile intermediates in organic synthesis and the pursuit of novel therapeutic agents. By examining the causality behind foundational experimental work and highlighting modern applications, this document serves as a comprehensive resource for chemists engaged in the design and execution of sophisticated synthetic strategies.

Introduction: Two Isomers, a World of Synthetic Potential

The cyclohexene scaffold is a ubiquitous motif in a vast array of natural products and pharmaceuticals.[1] The incorporation of a nitrile group onto this framework introduces a powerful synthetic handle, capable of being transformed into a variety of functional groups including amines, carboxylic acids, amides, and ketones.[1] This dual functionality makes this compound a highly valuable building block in the synthetic chemist's toolbox. The two primary isomers, 1-cyclohexene-1-carbonitrile and 3-cyclohexene-1-carbonitrile, while structurally similar, exhibit distinct reactivity profiles owing to the placement of the double bond relative to the electron-withdrawing nitrile group.

-

1-Cyclohexene-1-carbonitrile (CAS 1855-63-6): An α,β-unsaturated nitrile, its reactivity is dominated by conjugate addition reactions and the unique photochemistry of its conjugated system.[2][3]

-

3-Cyclohexene-1-carbonitrile (CAS 100-45-8): With an isolated double bond, this isomer undergoes typical alkene reactions, while the nitrile group can be manipulated independently, offering a different strategic approach to functionalization.[1][4]

This guide will delve into the distinct histories and synthetic pathways for each isomer, providing a clear understanding of their individual merits and applications.

The Genesis of a Workhorse: Discovery and Foundational Syntheses

The histories of the two key isomers of this compound are intrinsically linked to the development of two cornerstone reactions in organic chemistry: the Diels-Alder reaction and the chemistry of cyanohydrins.

3-Cyclohexene-1-carbonitrile: A Child of the Diels-Alder Reaction

The discovery of 3-cyclohexene-1-carbonitrile is a direct consequence of one of the most powerful reactions in synthetic chemistry.

Historical Context: The Diels-Alder Revolution

In 1928, Otto Diels and Kurt Alder reported a novel cycloaddition reaction between a conjugated diene and an alkene (dienophile) to form a six-membered ring.[5] This discovery, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a remarkably efficient method for the construction of cyclic systems with high stereochemical control.[5][6]

The reaction of 1,3-butadiene with acrylonitrile to form 3-cyclohexene-1-carbonitrile (often referred to as 4-cyanocyclohexene in older literature) is a classic example of this transformation.[7] This single, atom-economical step constructs the cyclohexene ring and installs the carbonitrile functionality simultaneously.[1]

Mechanism and Causality

The Diels-Alder reaction is a concerted, pericyclic process that proceeds through a cyclic transition state.[7] The diene must adopt an s-cis conformation to allow for the necessary orbital overlap. The reaction is thermally allowed and involves the [4π + 2π] cycloaddition of the diene and dienophile electron systems.[5]

dot graph TD { rankdir=LR; node [shape=plaintext];

}

Caption: The Diels-Alder synthesis of 3-cyclohexene-1-carbonitrile.

Experimental Protocol: Diels-Alder Cycloaddition [1]

This protocol is a representative procedure for the synthesis of 3-cyclohexene-1-carbonitrile.

-

Reactant Charging: To a high-pressure autoclave, charge acrylonitrile and a polymerization inhibitor (e.g., hydroquinone).

-

Diene Addition: Cool the autoclave and add liquefied 1,3-butadiene.

-

Reaction Conditions: Seal the reactor and heat to a temperature of 150-200°C. The pressure will increase due to the vapor pressure of the reactants. Maintain at temperature for several hours.

-

Work-up: After cooling, vent the excess butadiene and transfer the reaction mixture.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield 3-cyclohexene-1-carbonitrile as a colorless to pale yellow liquid.

Causality: The use of a polymerization inhibitor is crucial as both butadiene and acrylonitrile can readily polymerize at elevated temperatures. The reaction is typically performed in a sealed vessel to contain the gaseous butadiene and achieve the necessary concentration for an efficient reaction rate.

1-Cyclohexene-1-carbonitrile: From Ketones to Conjugated Nitriles

The synthesis of 1-cyclohexene-1-carbonitrile follows a more classical, stepwise approach rooted in the chemistry of carbonyl compounds.

Historical Context: The Cyanohydrin Reaction

In the early 1900s, Arthur Lapworth conducted seminal studies on the addition of hydrogen cyanide to aldehydes and ketones, a reaction that forms cyanohydrins.[8] This work laid the foundation for a versatile method to introduce a nitrile and a hydroxyl group in a single step. The resulting cyanohydrin from cyclohexanone is the key precursor to 1-cyclohexene-1-carbonitrile.[9]

Synthesis Pathway and Mechanism

The synthesis is a two-step process:

-

Cyanohydrin Formation: Cyclohexanone is treated with a source of cyanide, typically HCN generated in situ from NaCN or KCN and a mineral acid, or by using trimethylsilyl cyanide. The reaction is base-catalyzed, with the cyanide ion acting as the nucleophile.[8]

-

Dehydration: The resulting cyclohexanone cyanohydrin is then dehydrated using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or strong acids to yield the α,β-unsaturated 1-cyclohexene-1-carbonitrile.

dot graph TD { rankdir=LR; node [shape=box, style=rounded];

}

Caption: Synthesis of 1-cyclohexene-1-carbonitrile from cyclohexanone.

Experimental Protocol: Cyanohydrin Formation and Dehydration

This protocol outlines a general procedure for the synthesis of 1-cyclohexene-1-carbonitrile.

-

Cyanohydrin Formation:

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is cooled in an ice bath.

-

Cyclohexanone is added, followed by the slow, dropwise addition of sulfuric acid, maintaining the temperature below 20°C.

-

The mixture is stirred for several hours, after which the organic layer containing the cyanohydrin is separated.

-

-

Dehydration:

-

The crude cyanohydrin is dissolved in a suitable solvent like pyridine.

-

The solution is cooled, and phosphorus oxychloride is added dropwise.

-

The reaction mixture is then heated to reflux for several hours.

-

After cooling, the mixture is poured onto ice and extracted with an organic solvent (e.g., ether).

-

The organic extracts are washed, dried, and concentrated. The crude product is purified by vacuum distillation.

-

Causality: The base catalysis in the first step is essential to generate the nucleophilic cyanide ion (CN⁻). The dehydration step is an elimination reaction where the hydroxyl group is converted into a good leaving group by the dehydrating agent, followed by removal of a proton from the adjacent carbon to form the double bond in conjugation with the nitrile.

Comparative Physicochemical and Spectroscopic Properties

The isomeric placement of the double bond leads to distinct physical and spectroscopic properties, which are crucial for their identification and for predicting their behavior in chemical reactions.

| Property | 1-Cyclohexene-1-carbonitrile | 3-Cyclohexene-1-carbonitrile | Reference(s) |

| CAS Number | 1855-63-6 | 100-45-8 | [3][4] |

| Molecular Formula | C₇H₉N | C₇H₉N | [3][4] |

| Molecular Weight | 107.15 g/mol | 107.15 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 85-88 °C @ 17 mmHg | ~200 °C @ 760 mmHg | [1][10] |

| Density | ~0.946 g/mL | ~0.94 g/cm³ | [1][11] |

| Refractive Index | ~1.482 | ~1.473 | [1][11] |

| Key IR Peaks (cm⁻¹) | ~2220 (C≡N, conjugated), ~1640 (C=C, conjugated) | ~2240 (C≡N, non-conjugated), ~1650 (C=C, isolated) | [1] |

| ¹H NMR | Olefinic proton deshielded (~6.7 ppm) | Olefinic protons less deshielded (~5.7 ppm) | |

| ¹³C NMR | Quaternary C≡N carbon deshielded | Tertiary C-CN carbon less deshielded |

Reactivity and Synthetic Utility: A Tale of Two Isomers

The distinct electronic nature of the two isomers dictates their utility in synthetic organic chemistry.

The Reactivity of 1-Cyclohexene-1-carbonitrile

As an α,β-unsaturated nitrile, the reactivity of this isomer is characterized by:

-

Michael Addition: The β-carbon is electrophilic and susceptible to attack by a wide range of nucleophiles in a 1,4-conjugate addition. This allows for the introduction of various substituents at the 2-position of the cyclohexane ring.

-

Diels-Alder Reactions: The conjugated double bond can act as a dienophile, reacting with dienes to form bicyclic systems.

-

Photochemistry: Irradiation of 1-cyclohexene-1-carbonitrile can lead to a [2π+2π] cycloaddition, yielding bicyclo[3.1.0]hexane-1-carbonitrile, a reaction explored in mechanistic organic photochemistry.[2]

The Reactivity of 3-Cyclohexene-1-carbonitrile

With its isolated double bond and nitrile group, this isomer offers orthogonal reactivity:

-

Alkene Reactions: The double bond can undergo standard electrophilic additions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, without affecting the nitrile group.[1]

-

Nitrile Reactions: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or attacked by Grignard reagents to form ketones.[1] This versatility allows for the introduction of a wide range of functionalities.

dot graph G { layout=neato; node [shape=box, style=rounded];

}

Caption: Comparative reactivity of this compound isomers.

Applications in Drug Discovery and Development

The cyclohexene and cyclohexane cores are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12][13] While a direct, linear synthesis of a blockbuster drug from commercially available this compound is not prominently featured in the public domain, its derivatives are instrumental as key intermediates in the synthesis of complex pharmaceutical agents.

Case Study: The Gabapentin and Pregabalin Framework

Gabapentin and Pregabalin are widely prescribed for epilepsy and neuropathic pain.[1][14] While their industrial synthesis does not typically start from this compound, the core structure, a substituted cyclohexane, highlights the importance of this chemical space. The synthesis of Gabapentin, for instance, often involves 1,1-cyclohexane diacetic acid monoamide, a molecule that could conceptually be derived from precursors accessible through cyclohexene chemistry.[15] The development of efficient routes to such substituted cyclohexanes is a major focus of process chemistry, and the functional handles offered by this compound make it an attractive starting point for the exploration of novel synthetic pathways to these and related drug targets.

Case Study: Oseltamivir (Tamiflu) Synthesis

Oseltamivir is a crucial antiviral medication for the treatment of influenza.[16] The core of its structure is a functionalized cyclohexene ring. While the primary industrial synthesis famously starts from shikimic acid, numerous alternative syntheses have been developed to address supply chain vulnerabilities.[7][16] Several of these alternative routes employ a Diels-Alder reaction to construct the cyclohexene core, demonstrating the strategic importance of this reaction in accessing the Tamiflu scaffold.[17] Although these routes may not specifically use acrylonitrile, the principle of using a [4+2] cycloaddition to build the essential ring system underscores the value of dienophiles like the precursors to or derivatives of this compound.

Role as a Versatile Intermediate

The true value of this compound in drug discovery lies in its role as a versatile intermediate for creating libraries of compounds for screening.[1] The ability to functionalize both the double bond and the nitrile group allows for the rapid generation of diverse molecular architectures around the cyclohexene core. This is particularly valuable in the early stages of drug discovery, where exploring a wide range of chemical space is essential for identifying novel hits. For example, novel cyclohexene derivatives have been synthesized and evaluated as anti-sepsis agents by exploring their ability to inhibit nitric oxide and cytokine production.[13]

Conclusion

The story of this compound is a tale of two isomers, each born from a pivotal development in the history of organic chemistry. 3-Cyclohexene-1-carbonitrile, a product of the elegant and powerful Diels-Alder reaction, and 1-cyclohexene-1-carbonitrile, derived from the fundamental chemistry of cyanohydrins, both offer a wealth of synthetic opportunities. Their bifunctional nature, combining the reactivity of an alkene with the versatility of a nitrile, has cemented their status as valuable building blocks in organic synthesis. For researchers and drug development professionals, a thorough understanding of the distinct synthesis, properties, and reactivity of these isomers is essential for the rational design of synthetic routes to complex target molecules and the exploration of new chemical entities with therapeutic potential. While they may not be the direct starting materials for many of today's blockbuster drugs, their role as foundational synthons and versatile intermediates ensures their continued relevance in the ever-evolving landscape of chemical synthesis.

References

- Chemistry LibreTexts. (2021, December 27). 16.3: The Diels-Alder Cycloaddition Reaction.

- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tamiflu: Understanding the Role of Shikimic Acid in its Synthesis.

- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.

- Martinez, C. A., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.

- Wikipedia. (n.d.). Diels–Alder reaction.

- ChemSynthesis. (2025, May 20). 1-cyclohexene-1-carbonitrile.

- Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944.

- Patsnap. (2024, October 11). Cyclohexene: Uses, Properties, and Applications.

- SlideShare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene.

- PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile.

- Zimmerman, H. E. (n.d.). New Reactions and Theory in Organic Photochemistry.

- Houk, K. N., et al. (2008). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. The Journal of organic chemistry, 73(6), 2292–2297.

- NC State University Libraries. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.

- Google Patents. (n.d.). JPH05163226A - Production of 4-cyanocyclohexene.

- PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane.

- Nicolaou, K. C., et al. (2002). The Diels-Alder reaction in total synthesis.

- ResearchGate. (n.d.). Diels–Alder reaction between cyclopentadiene and acrylonitrile.

- PubChem. (n.d.). Cyclohexenecarbonitrile.

- Ascher, D. B., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072.

- Domingo, L. R., et al. (2018). Unveiling the Ionic Diels–Alder Reactions within the Molecular Electron Density Theory. Molecules, 23(8), 1953.

- PubMed. (2008, April 1). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production.

- Chemistry LibreTexts. (2024, September 25). 14.4: The Diels-Alder Cycloaddition Reaction.

- Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- PubChem. (n.d.). Cyanocyclohexane.

- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- Google Patents. (n.d.). US20210070733A1 - Cyclopentane compounds.

- Cheméo. (n.d.). Chemical Properties of 4-Cyanocyclohexene (CAS 100-45-8).

- Iraqi Journal of Science. (2024, December 26). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.

- PubChem. (n.d.). 1-(2-Oxoethyl)cyclohexane-1-carbonitrile.

- PrepChem.com. (n.d.). Synthesis of 1-Aminocyclohexanecarbonitrile.

- Google Patents. (n.d.). EP0536426A1 - Novel cyclohexene derivative and production thereof.

- Journal of Pharmaceutical Research International. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.

- Scientific Research Publishing. (2014, May 7). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar.

- Scientific Research Publishing. (2014, May 7). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.

- PubMed. (n.d.). Medicinal applications of cyclodextrins.

- ResearchGate. (2025, August 10). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review.

- PrepChem.com. (n.d.). Synthesis of Production of Cyclohexanone Cyanohydrin.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 12. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]

- 13. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

quantum chemical calculations for Cyclohexene-1-carbonitrile

An In-depth Technical Guide to Quantum Chemical Calculations for Cyclohexene-1-carbonitrile

Foreword: Beyond the Black Box

In the modern landscape of chemical and pharmaceutical research, computational methods have transitioned from a niche academic pursuit to an indispensable tool for discovery and development.[1] Quantum chemical calculations, in particular, offer a powerful lens through which we can understand and predict molecular behavior at the subatomic level, providing insights that are often difficult or impossible to obtain through experimentation alone.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond treating computational software as a "black box." We will delve into the quantum chemical analysis of this compound, a versatile carbocyclic scaffold. Our focus will be not just on the "how" but, more critically, on the "why"—elucidating the causality behind methodological choices to ensure robust, reliable, and insightful results.

This compound (and its isomers) represents a class of molecules with significant synthetic utility and potential biological relevance.[3][4][5] The interplay between the cyclic alkene framework and the electron-withdrawing nitrile group creates a rich electronic landscape that governs its reactivity, conformational preferences, and spectroscopic signatures. Understanding these properties is paramount for applications ranging from reaction mechanism elucidation to rational drug design.[6][7] This document provides a comprehensive framework for performing and interpreting these calculations, grounded in the principles of scientific integrity and validated protocols.

The Theoretical Cornerstone: Principles of Modern Computational Chemistry

Before embarking on any calculation, it is imperative to grasp the theoretical foundations that underpin our computational models. The goal is not to solve the intractable Schrödinger equation exactly but to employ robust approximations that balance accuracy with computational feasibility.[8]

Density Functional Theory (DFT): The Pragmatic Workhorse

For a molecule like this compound, Density Functional Theory (DFT) stands out as the method of choice. Unlike wavefunction-based methods, DFT determines the electronic energy of a system based on its electron density, a simpler, three-dimensional quantity.[2] This approach dramatically reduces computational cost while often achieving a high degree of accuracy, making it a powerful tool for studying organic molecules.[9] The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional. For general-purpose applications on organic molecules, hybrid functionals like B3LYP are widely used and validated.[9] For more nuanced studies, especially those involving non-covalent interactions or complex reaction barriers, functionals from the Minnesota family, such as M06-2X , may offer improved performance.[10]

Basis Sets: The Language of Orbitals

To solve the equations of DFT, the molecular orbitals are described as a linear combination of pre-defined mathematical functions known as a basis set.[11][12] The choice of basis set is a critical decision that directly impacts the accuracy and cost of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G, 6-311+G(d,p))*: These are highly popular for their efficiency. The nomenclature provides a shorthand for their construction:

-

6-311G : A "split-valence" basis set where core orbitals are described by one function (a contraction of 6 Gaussians) and valence orbitals are split into three functions (contracted from 3, 1, and 1 Gaussians), providing more flexibility where chemical bonding occurs.[13]

-

Polarization Functions ( or d)*: These add functions of higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen). This is crucial for accurately describing anisotropic electron density in bonds and is essential for molecules like this compound.[12]

-

Diffuse Functions (+) : These are large, spread-out functions that are important for describing anions, excited states, and systems with significant non-covalent interactions. They allow electrons to occupy space further from the nuclei.[12]

-

For a reliable study of this compound, a basis set such as 6-311+G(d,p) provides a robust balance of accuracy and computational demand.[14]

Simulating Reality: The Role of Solvation Models

-

Implicit (Continuum) Solvation Models : These models are computationally efficient and treat the solvent as a continuous medium with a characteristic dielectric constant.[16][17] The solute is placed in a cavity within this medium, and the model calculates the electrostatic interaction. The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model are state-of-the-art choices.[2][15][16][18] SMD is often favored as it is parameterized to accurately reproduce solvation free energies for a wide range of solvents.

-

Explicit Solvation Models : These involve including a number of individual solvent molecules in the calculation.[19] While more accurate for describing specific solute-solvent interactions like hydrogen bonds, they come at a significantly higher computational cost due to the increased system size and the need to sample multiple solvent configurations.[16][17]

For most standard calculations on this compound, an implicit model like SMD is the most practical and scientifically sound approach.

A Validated Workflow for the Computational Analysis of this compound

This section outlines a self-validating, step-by-step protocol for conducting a comprehensive quantum chemical analysis. The workflow is designed to ensure that each step builds upon a reliable foundation, culminating in trustworthy and interpretable results.

Protocol 1: Geometry Optimization and Vibrational Analysis

Objective: To determine the minimum-energy three-dimensional structure of this compound and confirm its stability.

-

Structure Input: Construct the 3D molecular structure of 1-Cyclohexene-1-carbonitrile using a molecular builder. Ensure reasonable initial bond lengths and angles.

-

Define Calculation Parameters: In a quantum chemistry software package (e.g., Gaussian, Q-Chem), specify the following:

-

Execution: Run the calculation. This is the most computationally intensive step.

-

Validation of Output:

-

Convergence: Confirm that the geometry optimization converged successfully by checking the log file for termination criteria.

-

Imaginary Frequencies: Analyze the results of the frequency calculation. A true energy minimum must have zero imaginary frequencies .[20] The presence of one imaginary frequency indicates a transition state, not a stable structure.

-

Zero-Point Energy: Record the calculated Zero-Point Vibrational Energy (ZPVE), which is essential for accurate thermodynamic calculations.

-

Protocol 2: Molecular Property Calculation and Interpretation

Objective: To extract chemically meaningful data from the converged calculation to understand the molecule's electronic structure, reactivity, and spectroscopic properties.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): Generate and visualize the MEP surface. This map reveals the charge distribution. The region around the nitrogen atom of the nitrile group will exhibit a strong negative potential (red), indicating a site susceptible to electrophilic attack or hydrogen bonding.[7] The π-system of the double bond will also show negative potential, while the allylic protons will be in regions of positive potential (blue).

-

-

Thermodynamic Analysis:

-

Extract the calculated enthalpy (H) and Gibbs free energy (G) from the frequency calculation output.[8] These values are crucial for predicting the thermodynamics of reactions involving this compound.

-

-

Spectroscopic Prediction:

-

IR/Raman Spectra: Use the calculated vibrational frequencies and intensities to generate a theoretical spectrum.[21][22] The C≡N stretch will be a prominent, sharp peak in the IR spectrum around 2200-2250 cm⁻¹. The C=C stretch will appear around 1650 cm⁻¹. Note that calculated harmonic frequencies are often systematically higher than experimental values; applying a standard scaling factor (e.g., ~0.96-0.98 for B3LYP) can improve agreement.[8]

-

NMR Spectra: If required, perform a subsequent calculation using the GIAO method at the same level of theory to predict ¹H and ¹³C NMR chemical shifts.[10] This is invaluable for structural verification.

-

Data Presentation and Interpretation

Effective communication of computational results requires clear and concise presentation. Tables are essential for summarizing the key quantitative data derived from the calculations.

Table 1: Summary of Computational Parameters

| Parameter | Selection | Rationale |

| Functional | B3LYP / M06-2X | B3LYP is a robust general-purpose functional; M06-2X offers improved accuracy for kinetics and non-covalent interactions.[9][10] |

| Basis Set | 6-311+G(d,p) | A triple-zeta split-valence set with diffuse and polarization functions, providing high accuracy for organic molecules.[12][14] |

| Solvation Model | SMD (Solvent: Acetonitrile) | Accurately models bulk solvent effects with high computational efficiency.[2][16][18] |

| Software | Gaussian, Q-Chem, Spartan, etc. | Industry-standard software packages for quantum chemical calculations.[2][23] |

Table 2: Key Calculated Properties of 1-Cyclohexene-1-carbonitrile (Illustrative)

| Property | Calculated Value (B3LYP/6-311+G(d,p)) | Significance |

| Total Electronic Energy | Value in Hartrees | Absolute energy, used for calculating relative energies of isomers/conformers. |

| Gibbs Free Energy | Value in Hartrees | Crucial for predicting reaction spontaneity and equilibrium positions.[8] |

| HOMO Energy | -X.XX eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +Y.YY eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Z.ZZ eV | Indicator of kinetic stability and electronic transitions. |

| Dipole Moment | ~4.19 D[24] | Quantifies molecular polarity, influencing solubility and intermolecular forces. |

| ν(C≡N) Frequency | ~2230 cm⁻¹ (scaled) | Characteristic vibrational mode for the nitrile group, useful for IR identification. |

| ν(C=C) Frequency | ~1655 cm⁻¹ (scaled) | Characteristic vibrational mode for the alkene group. |

Authoritative Grounding and Advanced Applications

The true power of these calculations lies in their application to real-world research problems, particularly in drug development where understanding molecular interactions is key.

Trustworthiness through Self-Validation

The protocol described is inherently self-validating. The frequency analysis confirms that the optimized geometry is a stable point on the potential energy surface. Furthermore, the ultimate validation comes from comparing calculated properties with experimental data.[10][25] For instance, a strong correlation between the calculated and experimentally measured IR or NMR spectrum provides high confidence in the computational model.

Expertise in Application: Reactivity with Biological Nucleophiles

The nitrile group can act as a "warhead" in covalent inhibitors, reacting with nucleophilic residues like cysteine in proteins.[7] DFT calculations can provide profound insights into this process.[6] By modeling the reaction pathway of a thiol (like methanethiol, as a proxy for cysteine) attacking the nitrile carbon, one can calculate the activation energy (Ea).[7] A lower calculated Ea suggests a higher propensity for covalent modification of a biological target. The MEP map provides the initial rationale, showing the electrophilic character of the nitrile carbon, which invites nucleophilic attack.

Conclusion

This guide has provided a comprehensive, technically grounded framework for the quantum chemical calculation of this compound. By adhering to the principles of methodological transparency and self-validation, researchers can harness the predictive power of computational chemistry to accelerate discovery. The causality behind each choice—from the DFT functional to the solvation model—has been emphasized to empower the user to make informed decisions tailored to their specific research questions. The ultimate goal is to generate not just data, but actionable insights that can guide experimental design, clarify reaction mechanisms, and contribute to the development of novel therapeutics.

References

- Wikipedia. (n.d.). Solvent model.

- Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design.

- University of Oldenburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations.

- Q-Chem. (n.d.). 12.2 Chemical Solvent Models. Q-Chem Manual.

- Wavefunction, Inc. (n.d.). Pharmaceutical Research Software - Computational Chemistry.

- Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software.

- Serafini, M., et al. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters.

- Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.

- ChemRxiv. (n.d.). A Brief Review of Density Functional Theory and Solvation Model.

- Molecular Modeling Basics. (2015). A brief introduction to basis sets.

- PubMed Central (PMC). (n.d.). Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition.

- Taylor & Francis Online. (n.d.). Solvent models – Knowledge and References.

- ResearchGate. (2024). Basis set and methods for organic molecules.

- PubMed Central (PMC). (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.

- ResearchGate. (n.d.). Quantum chemical validation results for predicted transition state....

- Wikipedia. (n.d.). Basis set (chemistry).

- Rescale. (2024). Quantum Chemistry Simulations: Accelerating Drug Discovery.

- Journal of the American Chemical Society. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.

- Royal Society of Chemistry. (n.d.). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis.

- MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction.

- National Institutes of Health (NIH). (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test.

- ResearchGate. (n.d.). DFT-calculated reaction energy barriers for the oxidation reactions of cyclohexene by 1 at the B3LYP/LACV3P+//LACVP level including dispersion and solvent effects*.

- SciSpace. (n.d.). Basis Set Selection for Molecular Calculations.

- ACS Publications. (2021). Quantum Chemical Calculations for Metabolomics. Chemical Reviews.

- PubMed Central (PMC). (n.d.). DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle.

- Royal Society of Chemistry. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies.

- PubMed Central (PMC). (n.d.). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis.

- National Institutes of Health (NIH). (n.d.). 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013. PubChem.